molecular formula C6H9ClO3 B12602830 2-Chloro-3-oxobutyl acetate CAS No. 648432-76-2

2-Chloro-3-oxobutyl acetate

Cat. No.: B12602830
CAS No.: 648432-76-2
M. Wt: 164.59 g/mol
InChI Key: WBOOXIGZTABOGJ-UHFFFAOYSA-N
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Description

2-Chloro-3-oxobutyl acetate is an organic compound with the molecular formula C6H9ClO3 It is a derivative of butyl acetate, where a chlorine atom and a keto group are introduced into the butyl acetate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-oxobutyl acetate typically involves the chlorination of 3-oxobutyl acetate. One common method is the reaction of 3-oxobutyl acetate with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-oxobutyl acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are commonly used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.

Major Products Formed

    Nucleophilic substitution: Products include substituted amines, ethers, or thioethers.

    Reduction: The major product is 2-chloro-3-hydroxybutyl acetate.

    Oxidation: Products include 2-chloro-3-oxobutyric acid or other oxidized derivatives.

Scientific Research Applications

2-Chloro-3-oxobutyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-oxobutyl acetate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the keto group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: The parent compound, which lacks the chlorine atom and the keto group.

    3-Oxobutyl acetate: Similar structure but without the chlorine atom.

    2-Chloro-3-hydroxybutyl acetate: A reduced form of 2-Chloro-3-oxobutyl acetate.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a keto group, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

648432-76-2

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

(2-chloro-3-oxobutyl) acetate

InChI

InChI=1S/C6H9ClO3/c1-4(8)6(7)3-10-5(2)9/h6H,3H2,1-2H3

InChI Key

WBOOXIGZTABOGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(COC(=O)C)Cl

Origin of Product

United States

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